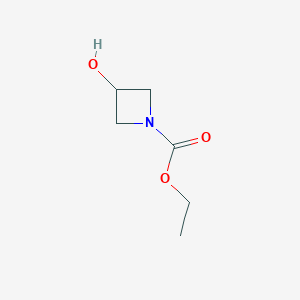

Ethyl 3-hydroxyazetidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-10-6(9)7-3-5(8)4-7/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOSRNKJIFGBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Synthesis via Oxidation of Azetidine Derivatives

Method Overview:

This classical approach involves starting from a protected azetidine precursor, such as 1-tert-butyloxycarbonyl-3-azetidinone, which is synthesized through oxidation of hydroxyl groups on azetidine rings into ketones, followed by functionalization to introduce the hydroxy group at the 3-position.

- Synthesis of 3-hydroxyazetidine-1-carboxylic acid esters via oxidation of azetidine derivatives.

- Conversion of esters into the target compound through esterification or amidation.

Reaction Pathway:

$$ \text{Azetidine derivative} \xrightarrow{\text{oxidation}} \text{3-hydroxyazetidine-1-carboxylic acid ester} \xrightarrow{\text{esterification}} \text{Ethyl 3-hydroxyazetidine-1-carboxylate} $$

- Oxidants such as Dioxane, DMSO, or ethanedioyl chloride.

- Solvents: Dioxane, dichloromethane.

- Conditions: Stirring at room temperature, often lengthy reaction times (~15 hours).

- This method is straightforward but generates impurities, leading to moderate yields.

- Environmental concerns due to the use of toxic solvents like Dioxane and DMSO.

Reference:

- Chinese patent CN103524392 (2006) describes this route, emphasizing oxidation steps and esterification.

Synthesis via Nucleophilic Ring-Opening and Functionalization

Method Overview:

This approach involves the nucleophilic ring-opening of epoxides with amines to form azetidine intermediates, followed by functionalization to introduce the hydroxy and ester groups.

- Reaction of benzylamine with 2-(chloromethyl)oxirane to form 1-benzylazetidin-3-ol.

- Subsequent conversion of the alcohol to the ester form via esterification or acylation.

Reaction Pathway:

$$ \text{Benzylamine} + \text{Epoxide} \rightarrow \text{1-Benzylazetidin-3-ol} $$

$$ \text{1-Benzylazetidin-3-ol} \xrightarrow{\text{esterification}} \text{this compound} $$

- 2-(Chloromethyl)oxirane, benzylamine, water, and organic solvents like acetonitrile.

- Reflux conditions (~80-90°C).

- Use of sodium carbonate or oxalic acid for purification.

- This method is more environmentally friendly, utilizing less toxic reagents.

- Suitable for scale-up due to straightforward reaction conditions.

Reference:

- Recent studies, including those by Cui et al., (2019), demonstrate this pathway with emphasis on green chemistry principles.

Modern Green Synthesis Using Microreactor Technology

Method Overview:

Recent advances focus on microchannel reactors for green oxidation processes, enabling cost-effective and environmentally benign synthesis of azetidine derivatives.

- Synthesis of azetidine intermediates from benzylamine derivatives.

- Oxidation under microreactor conditions to introduce hydroxyl groups efficiently.

- Benzylamine derivatives undergo cyclization, followed by oxidation to form the hydroxyazetidine core.

- Use of commercially available benzylamine.

- Microchannel reactors for oxidation, employing green oxidants like TEMPO with oxygen.

- Mild temperature and pressure conditions.

- This method is scalable, environmentally friendly, and cost-effective.

- Suitable for industrial applications requiring high purity and yield.

Reference:

- Cui et al. (2019) describe this innovative approach, emphasizing sustainability and industrial relevance.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Environmental Notes | Advantages |

|---|---|---|---|---|---|---|

| Classical oxidation | Azetidine derivatives | Oxidants (Dioxane, DMSO) | Room temp, lengthy | Moderate | Toxic solvents | Established, straightforward |

| Nucleophilic ring-opening | Benzylamine, epoxides | Na2CO3, acetonitrile | 80-90°C, reflux | Good | Less toxic reagents | Scalable, cleaner |

| Green microreactor synthesis | Benzylamine derivatives | TEMPO, oxygen | Mild, microreactor | High | Eco-friendly, scalable | Sustainable, efficient |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

Ethyl 3-hydroxyazetidine-1-carboxylate serves as a versatile building block in the synthesis of various bioactive compounds. Its applications span across several domains:

Medicinal Chemistry

- Drug Development: This compound is pivotal in synthesizing antiviral and anticancer agents. Its structure allows for modifications that enhance biological activity, making it a valuable intermediate in drug design.

- Enzyme Inhibitors: this compound has shown potential as an enzyme inhibitor, targeting metabolic pathways relevant to diseases such as cancer and tuberculosis .

Organic Synthesis

- Building Block for Complex Molecules: The compound is used to construct complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the generation of diverse derivatives .

Green Chemistry

- Sustainable Synthesis Methods: Recent studies have focused on developing environmentally friendly synthetic routes for this compound. For instance, a green synthesis method using commercially available starting materials has been established, enhancing the efficiency and sustainability of its production .

Case Study 1: Synthesis of Antiviral Agents

A study highlighted the modification of this compound into various antiviral agents. The synthetic pathway involved several steps, leading to compounds with enhanced efficacy against viral infections. The research demonstrated not only the versatility of this compound but also its importance in addressing public health challenges .

Case Study 2: Enzyme Inhibition

Research has shown that derivatives of this compound can effectively inhibit specific enzymes involved in cancer metabolism. This discovery paves the way for developing targeted therapies that could minimize side effects compared to traditional chemotherapeutics .

Data Table: Biological Activities

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Structural and Reactivity Differences

Ester Group Impact :

- Ethyl vs. tert-Butyl : The tert-butyl group in analogs like tert-butyl 3-hydroxyazetidine-1-carboxylate provides steric shielding, slowing hydrolysis and oxidation compared to the ethyl variant. This makes tert-butyl derivatives more stable in acidic conditions .

- Methyl Esters : Mthis compound is more reactive in nucleophilic substitutions due to reduced steric bulk, facilitating reactions with amines or thiols .

- Aryl-substituted analogs (e.g., tert-butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate) exhibit enhanced π-π stacking interactions, useful in kinase inhibitor design .

Biological Activity

Ethyl 3-hydroxyazetidine-1-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- CAS Number : 141699-55-0

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of cancer research and drug development. Its structural features enable it to act as a versatile building block in the synthesis of various bioactive compounds.

- Antibody-Drug Conjugates (ADCs) : The compound is utilized as a non-cleavable linker in the synthesis of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells. This targeted approach enhances the therapeutic efficacy while minimizing systemic toxicity .

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes, which is crucial in developing treatments for diseases such as cancer and metabolic disorders .

- Bioavailability and Metabolic Stability : Studies have shown that modifications to the azetidine structure can improve the compound's bioavailability and metabolic stability, making it more effective as a therapeutic agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing ethyl 3-aminocrotonate as a precursor, cyclization under controlled conditions can yield the desired compound. This method often requires an inert atmosphere to prevent decomposition.

- Green Chemistry Approaches : Recent advancements focus on environmentally friendly synthesis methods that minimize waste and utilize renewable resources. For instance, microchannel reactors have been employed to enhance reaction efficiency while adhering to green chemistry principles .

Case Studies

- Cancer Treatment Efficacy : A study demonstrated that derivatives of this compound showed promising results in preclinical models by significantly reducing tumor growth when used in conjunction with established chemotherapy agents .

- Metabolic Pathway Modulation : Research indicated that certain analogs could modulate metabolic pathways related to lipid metabolism, suggesting potential applications in treating metabolic syndrome and related disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester group .

- Handling : Use inert atmospheres (e.g., N₂) during synthesis to avoid oxidation of the hydroxyl group .

Advanced Research Question Q. What mechanisms underlie the degradation pathways of this compound under varying pH conditions?

- Acidic Conditions : Ester hydrolysis dominates, producing 3-hydroxyazetidine and acetic acid.

- Basic Conditions : Ring-opening reactions may occur due to nucleophilic attack on the strained azetidine .

- Mitigation : Stabilize via lyophilization or co-formulation with excipients like cyclodextrins .

How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Advanced Research Question

Contradictions often arise from:

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Tautomerism : Hydroxyl group tautomerism in azetidine derivatives can lead to ambiguous peaks.

- Resolution Strategy : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) .

What strategies are employed to study the biological activity or reactivity of this compound?

Advanced Research Question

- Molecular Docking : Screen against protein targets (e.g., enzymes) to predict binding affinity and active-site interactions .

- Kinetic Studies : Monitor ester hydrolysis rates via UV-Vis spectroscopy under physiological conditions .

- Derivatization : Introduce fluorinated or isotopic labels (e.g., ¹⁸O) to track metabolic pathways .

How can synthetic intermediates or byproducts be identified and quantified during the synthesis of this compound?

Basic Research Question

- TLC Monitoring : Use silica plates with fluorescent indicators and ethyl acetate/hexane mobile phases.

- GC-MS : Quantify volatile byproducts (e.g., ethyl acetate) .

Advanced Research Question Q. What role do reaction kinetics play in minimizing byproduct formation?

- Rate Profiling : Use in-situ FTIR to track reagent consumption and intermediate accumulation.

- Quenching Optimization : Rapid cooling or acid quenching prevents undesired side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.